molecular formula C12H16O B058043 Allyl o-i-propylphenyl ether CAS No. 942-58-5

Allyl o-i-propylphenyl ether

Cat. No. B058043
CAS RN: 942-58-5
M. Wt: 176.25 g/mol
InChI Key: ZRTGNSUOVSGTFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Allyl o-i-propylphenyl ether can be achieved through the Claisen rearrangement . This is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . The reaction is specific to ally aryl ethers and allyl vinyl ethers .


Molecular Structure Analysis

The Claisen rearrangement of allyl phenyl ether to 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one has been studied by means of Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory .


Chemical Reactions Analysis

The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol .


Physical And Chemical Properties Analysis

Allyl o-i-propylphenyl ether is insoluble in water . It has a relative density of 0.9811 .

Safety And Hazards

Allyl o-i-propylphenyl ether is highly flammable and harmful if swallowed or inhaled . It is toxic in contact with skin and causes skin and eye irritation . It may also cause respiratory irritation .

Future Directions

The Claisen rearrangement is a powerful synthetic tool in organic synthesis and is sometimes described as an oxy-variant of the Cope reaction . The development of new methods or nontoxic reagents for enabling such a functional group transformation is highly desirable . Furthermore, the first iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes was achieved . This reaction tolerates a wide range of functionalities .

properties

IUPAC Name

1-propan-2-yl-2-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h4-8,10H,1,9H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTGNSUOVSGTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252664
Record name 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl o-i-propylphenyl ether

CAS RN

942-58-5
Record name 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-2-(2-propen-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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